N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide
Description
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused to a benzothiadiazole moiety via a methylene-carboxamide linker. The benzothiadiazole group, a sulfur- and nitrogen-containing heterocycle, introduces electron-deficient aromatic character, which may enhance binding to hydrophobic or π-π stacking regions in biological targets .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c21-15(10-4-5-12-13(7-10)19-22-18-12)16-8-11-9-17-20-6-2-1-3-14(11)20/h4-5,7,9H,1-3,6,8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXDDYGEVUYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=NSN=C4C=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine intermediate, which is then coupled with a benzothiadiazole derivative. The reaction conditions often include the use of acetic anhydride and pyridine under reflux conditions for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are being explored to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-cancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of advanced materials, including fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts as a CDK2 inhibitor, disrupting the cell cycle and inducing apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active site of CDK2, inhibiting its activity and thereby preventing cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of pyrazolo[1,5-a]pyridine and benzothiadiazole moieties. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Core Structure | Key Substituents | Biological Activity / Notes | Reference |
|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyridine | Benzothiadiazole-5-carboxamide | Not explicitly reported; inferred from analogs | [8, 11] |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | Pyrazolo[1,5-a]pyrimidine | Methoxyphenyl, methyl groups | X-ray-confirmed regioselectivity; no explicit bioactivity | [5, 7] |
| 5a (N-butylcarboxamide) | Pyrazolo[1,5-a]pyrimidine | N-butyl | Cathepsin K inhibition (IC₅₀ ~25 µM) | [4] |
| N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | Pyrazolo[1,5-a]pyrimidine | Phenyl, methyl | Structural data (X-ray); kinase inhibition | [13] |
| N-(2-chloropyridin-3-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | Pyrazolo[1,5-a]pyrimidine | Chloropyridinyl, trifluoromethyl | Approved drug analogs (e.g., zaleplon) | [6] |
| N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide | Pyrazolo[1,5-a]pyridine | Thiophene sulfonamide | Structural analog; sulfonamide enhances solubility | [11] |
Key Observations
Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyridine core differs from the pyrazolo[1,5-a]pyrimidine in most analogs (e.g., compounds in ). Benzothiadiazole vs. Benzothiophene/Thiophene: The benzothiadiazole group in the target compound is more electron-deficient than thiophene sulfonamide () or phenyl substituents, which could influence binding to enzymes with electron-rich active sites .
Substituent Effects :
- The methylene linker in the target compound (-CH₂-) between the pyrazole and benzothiadiazole may confer conformational flexibility, unlike rigid fused systems in pyrazolo[1,5-a]pyrimidines (e.g., ). This could modulate pharmacokinetic properties like membrane permeability .
- Bulky substituents (e.g., trifluoromethyl in ) are associated with improved metabolic stability but may reduce solubility, whereas polar groups like sulfonamide () enhance hydrophilicity .
Biological Activity Trends :
- Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., 5a in ) show moderate inhibition of cathepsins (IC₅₀ ~25–45 µM), suggesting the target compound’s benzothiadiazole group could be optimized for similar protease targets .
- Kinase inhibition is common among pyrazolo[1,5-a]pyrimidine derivatives (), but the pyrazolo[1,5-a]pyridine core in the target compound may shift selectivity toward other enzyme classes .
Biological Activity
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{16}H_{20}N_{4}O_{2}
- Molecular Weight : 300.3556 g/mol
- IUPAC Name : this compound
Structural Features
The compound consists of a pyrazolo[1,5-a]pyridine moiety linked to a benzothiadiazole structure. This unique combination may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazolo derivatives. For instance, a series of pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were evaluated for their anticancer activity against human cancer cell lines such as MCF-7 and K-562. However, the specific compound has not been extensively tested in this context yet.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. A study on derivatives of benzothiadiazole revealed significant antibacterial activity comparable to standard antibiotics like streptomycin . The proposed mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.
Antioxidant Properties
Antioxidant activity is another area where compounds related to benzothiadiazole have shown promise. In vitro assays demonstrated that certain derivatives exhibited notable free radical scavenging activity. The antioxidant potential is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays .
Enzyme Inhibition
Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, some pyrazolo derivatives were found to inhibit protein kinases associated with cancer cell proliferation .
Table 1: Summary of Biological Activities
Recent Findings
A recent study synthesized several pyrazolo derivatives and evaluated their biological activities. While the specific compound was not tested directly, related compounds showed promising results in inhibiting cancer cell growth and exhibiting antibacterial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
